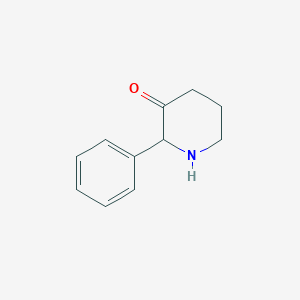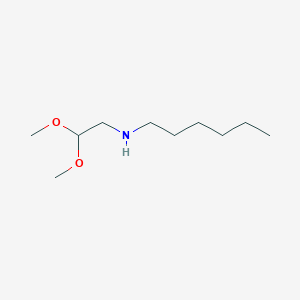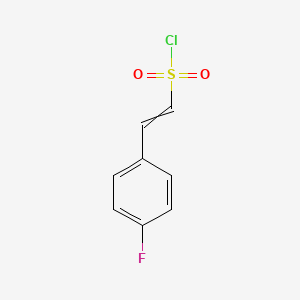
2-Phenyl-3-oxo-piperidine
Übersicht
Beschreibung
2-Phenyl-3-oxo-piperidine is a heterocyclic organic compound featuring a piperidine ring with a phenyl group attached to the second carbon and a ketone group at the third carbon. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-oxo-piperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another approach involves the oxidation of piperidine derivatives using reagents like sodium chlorite under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure can be used to produce the compound efficiently . This method includes steps such as oxidation, cyclization, and purification through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-3-oxo-piperidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams using oxidizing agents like sodium chlorite.
Reduction: Hydrogenation to form piperidine derivatives using catalysts such as palladium or rhodium.
Substitution: Reactions with Grignard reagents to form substituted piperidines.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Palladium or rhodium catalysts.
Substitution: Grignard reagents in suitable solvents.
Major Products:
Oxidation: Formation of lactams.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted piperidines.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-3-oxo-piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Phenyl-3-oxo-piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to exhibit biological activities by inhibiting enzymes or interacting with receptors in the body . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.
Piperine: An N-acylpiperidine found in plants, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects.
Uniqueness: 2-Phenyl-3-oxo-piperidine stands out due to its specific structural features, which confer unique reactivity and biological activity. Its phenyl and ketone groups provide distinct sites for chemical modification, making it a valuable intermediate in the synthesis of diverse compounds .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-phenylpiperidin-3-one |
InChI |
InChI=1S/C11H13NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2 |
InChI-Schlüssel |
ZGCNTWPBBJTVKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(NC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8675154.png)











![(1aR,7bR)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile](/img/structure/B8675224.png)

